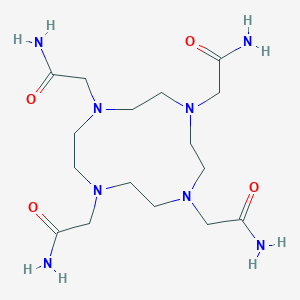

2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide

Descripción general

Descripción

2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide is a macrocyclic compound with the molecular formula C16H32N8O4. It is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide typically involves the cyclization of linear polyamines. One common method starts with the condensation of triethylenetetramine with formaldehyde and acetic acid, followed by cyclization to form the macrocyclic structure . The reaction is usually carried out under inert atmosphere at room temperature to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced with high purity and minimal impurities .

Análisis De Reacciones Químicas

Types of Reactions

2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as gadolinium, copper, and cobalt.

Substitution: Can undergo substitution reactions where the acetamide groups are replaced with other functional groups.

Common Reagents and Conditions

Complexation: Typically involves metal salts like gadolinium chloride or copper sulfate in aqueous or organic solvents.

Substitution: Uses reagents like alkyl halides or acyl chlorides under mild conditions.

Major Products

Metal Complexes: Gadolinium complexes for MRI contrast agents.

Substituted Derivatives: Various functionalized derivatives for specific applications.

Aplicaciones Científicas De Investigación

Cancer Targeting

DOTA-tetraacetamide is utilized in the development of radiopharmaceuticals for targeted cancer therapy. It forms stable complexes with radioisotopes that can be directed towards cancer cells overexpressing specific receptors. For instance:

- Somatostatin Receptor Targeting : DOTA conjugates are used to create radioligands targeting somatostatin receptors in neuroendocrine tumors (NETs). These compounds have shown promising results in clinical trials by improving progression-free survival rates in patients treated with radiolabeled somatostatin analogs like [^177Lu]Lu-DOTA-TATE .

Diagnostic Imaging

DOTA-tetraacetamide is also employed in diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The stability of the DOTA complex allows for effective imaging of tumors:

- Gallium-68 PET Imaging : Radiolabeled DOTA compounds with gallium-68 have been developed for imaging prostate-specific membrane antigen (PSMA) in prostate cancer patients. These agents provide high-resolution images that assist in treatment planning .

Clinical Trials Involving DOTA-Tetraacetamide

Several clinical studies highlight the efficacy of DOTA-tetraacetamide-based therapies:

- NETTER-1 Trial : This pivotal trial evaluated the efficacy of [^177Lu]Lu-DOTA-TATE in patients with advanced NETs. Results indicated a significant improvement in progression-free survival compared to conventional treatments .

- Prostate Cancer Study : A patient treated with [^225Ac]Ac-DOTA-PSMA demonstrated long-term remission from metastatic castration-resistant prostate cancer after receiving targeted alpha therapy .

Biodistribution Studies

Research on the biodistribution of DOTA-conjugated compounds has shown favorable pharmacokinetics:

- A study involving [^225Ac][Ac(DOTA-PEG)] demonstrated effective tumor uptake with minimal retention in non-target organs such as kidneys and liver, indicating a favorable safety profile for therapeutic applications .

Comparative Analysis of Chelators

The following table summarizes the properties and applications of various chelators including DOTA-tetraacetamide:

| Chelator | Metal Ion | Application | Stability |

|---|---|---|---|

| DOTA | ^177Lu | Targeted radiotherapy | High |

| DOTA | ^68Ga | PET imaging | High |

| HYNIC | ^99mTc | SPECT imaging | Moderate |

| PyTAM | ^225Ac | Alpha therapy | High |

Mecanismo De Acción

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The macrocyclic structure provides a rigid framework that encapsulates the metal ion, enhancing its stability and reactivity . This property is crucial for its applications in imaging and diagnostics, where stable and specific metal complexes are required .

Comparación Con Compuestos Similares

Similar Compounds

- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)

- 1,4,7-Triazacyclononane (TACN)

- 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

Uniqueness

2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide is unique due to its high stability and specificity in forming metal complexes. Compared to DOTA, it offers enhanced stability with certain metal ions, making it more suitable for specific applications in medical imaging and radiopharmaceuticals .

Actividad Biológica

2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide (commonly referred to as DOTA) is a macrocyclic compound widely recognized for its chelating properties and significant applications in biomedical research. This compound is particularly valued in the fields of radiopharmaceuticals and targeted therapy due to its ability to form stable complexes with various metal ions.

Chemical Structure

DOTA is characterized by its tetraazacyclododecane backbone with four acetamide functional groups. Its molecular formula is , and it has a molecular weight of approximately 346.38 g/mol.

Biological Activity Overview

DOTA exhibits a range of biological activities primarily attributed to its chelation properties. Below are key areas of focus regarding its biological activity:

1. Chelation Properties

- DOTA is known for its high stability when complexed with radionuclides such as Gallium-68 and Lutetium-177. These properties make it an ideal candidate for applications in positron emission tomography (PET) and targeted radiotherapy.

- The stability constant of DOTA complexes is significantly higher than that of other chelators, making it less likely to release the metal ion in vivo.

2. Targeted Drug Delivery

- DOTA has been utilized in the development of targeted drug delivery systems. For instance, it has been conjugated with peptides that target specific receptors overexpressed in tumors, enhancing the specificity and efficacy of treatment.

- A notable study demonstrated the use of DOTA-conjugated dendrimers loaded with paclitaxel for targeting gastrin-releasing peptide receptors (GRPr) in breast cancer cells, resulting in improved therapeutic outcomes compared to non-targeted therapies .

3. Imaging Applications

- DOTA-labeled compounds are extensively used in imaging applications due to their ability to bind radionuclides effectively. For example, DOTA-conjugated somatostatin analogs have shown promising results in imaging neuroendocrine tumors.

- Research indicates that DOTA-based radiopharmaceuticals can achieve high tumor-to-background ratios in imaging studies, facilitating better visualization of tumor sites .

Case Study 1: Gastric Cancer Detection

A study employed a biochip modified with DOTA-NHS-ester to immobilize lectins for detecting glycan biomarkers associated with gastric cancer. The results indicated that serum glycan levels were significantly elevated in patients compared to controls (P < 0.05), showcasing the potential of DOTA-modified platforms for cancer diagnostics .

Case Study 2: Targeting GRPr

In another investigation, a new DOTA-labeled bombesin-based antagonist was compared against an agonist for targeting GRPr in PC-3 prostate cancer cells. The antagonist demonstrated superior biodistribution and tumor uptake compared to the agonist, suggesting that DOTA-conjugated antagonists may offer enhanced targeting capabilities for tumor imaging and therapy .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N8O4/c17-13(25)9-21-1-2-22(10-14(18)26)5-6-24(12-16(20)28)8-7-23(4-3-21)11-15(19)27/h1-12H2,(H2,17,25)(H2,18,26)(H2,19,27)(H2,20,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIHLPGWBOBPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468610 | |

| Record name | DOTAM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157599-02-5 | |

| Record name | DOTAM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.